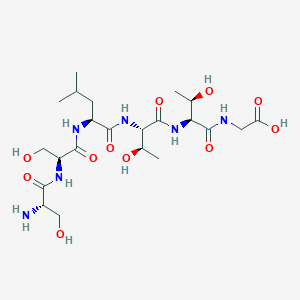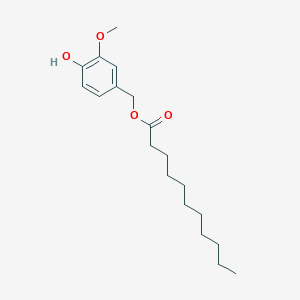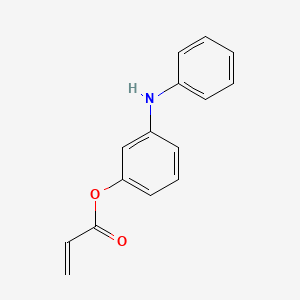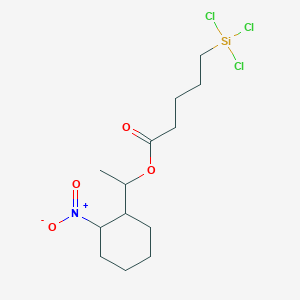![molecular formula C16H25N2O5P B12594322 Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester CAS No. 650633-99-1](/img/structure/B12594322.png)
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural analogy with phosphate moieties and its coordination properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(2-nitrophenyl)-1-piperidinylmethyl] group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in the synthesis include bromotrimethylsilane and methanol, which facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces various oxidized derivatives of the nitrophenyl group.
Substitution: Results in modified phosphonic acid esters with different substituents.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit or modulate the activity of these targets, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (difluoromethyl)phosphonate: Another organophosphorus compound with similar ester groups but different substituents.
Phosphonic acid, ([1,1’-biphenyl]-2-ylmethyl)-, diethyl ester: Shares the phosphonic acid ester structure but has a different aromatic substituent.
Uniqueness
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to its combination of a nitrophenyl group and a piperidinylmethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific coordination or biological activity.
Eigenschaften
CAS-Nummer |
650633-99-1 |
|---|---|
Molekularformel |
C16H25N2O5P |
Molekulargewicht |
356.35 g/mol |
IUPAC-Name |
1-[diethoxyphosphoryl-(2-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C16H25N2O5P/c1-3-22-24(21,23-4-2)16(17-12-8-5-9-13-17)14-10-6-7-11-15(14)18(19)20/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
VUYVOMZQZHWNOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)




![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)


